molecular formula C8H11N B13769144 N-Ethyl-1,1-D2-aniline

N-Ethyl-1,1-D2-aniline

Cat. No.: B13769144
M. Wt: 123.19 g/mol
InChI Key: OJGMBLNIHDZDGS-CBTSVUPCSA-N
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Description

N-Ethyl-1,1-D2-aniline is a deuterated derivative of N-ethyl aniline, characterized by the presence of two deuterium atoms. This compound is of interest in various fields of research due to its unique isotopic labeling, which can be useful in tracing studies and mechanistic investigations.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Ethyl-1,1-D2-aniline can be synthesized through several methods. One common approach involves the nucleophilic substitution of aniline with ethyl halides under basic conditions. Another method includes the reduction of nitrobenzene derivatives followed by alkylation with ethylating agents .

Industrial Production Methods

Industrial production of N-ethyl aniline typically involves the reaction of aniline with ethylene in the presence of a catalyst. For the deuterated version, deuterated ethylene or deuterated aniline can be used to introduce the deuterium atoms .

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-1,1-D2-aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Ethyl-1,1-D2-aniline is used in a variety of scientific research applications:

    Chemistry: It serves as a tracer in reaction mechanisms and kinetic studies due to its isotopic labeling.

    Biology: Used in metabolic studies to trace the incorporation and transformation of the compound in biological systems.

    Medicine: Investigated for its potential use in drug development and pharmacokinetic studies.

    Industry: Utilized in the synthesis of dyes, polymers, and other industrial chemicals

Mechanism of Action

The mechanism of action of N-Ethyl-1,1-D2-aniline involves its interaction with various molecular targets. In chemical reactions, the deuterium atoms can influence reaction rates and pathways due to the kinetic isotope effect. This makes it a valuable tool in studying reaction mechanisms and pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Ethyl-1,1-D2-aniline’s uniqueness lies in its deuterium atoms, which provide distinct advantages in tracing and mechanistic studies. The presence of deuterium can significantly alter reaction kinetics, making it a valuable tool for researchers .

Properties

Molecular Formula

C8H11N

Molecular Weight

123.19 g/mol

IUPAC Name

N-(1,1-dideuterioethyl)aniline

InChI

InChI=1S/C8H11N/c1-2-9-8-6-4-3-5-7-8/h3-7,9H,2H2,1H3/i2D2

InChI Key

OJGMBLNIHDZDGS-CBTSVUPCSA-N

Isomeric SMILES

[2H]C([2H])(C)NC1=CC=CC=C1

Canonical SMILES

CCNC1=CC=CC=C1

Origin of Product

United States

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